molecular formula C23H19Cl2NO3 B297085 N-(2-benzoyl-4-chlorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide

N-(2-benzoyl-4-chlorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No. B297085
M. Wt: 428.3 g/mol
InChI Key: CSALLLNRQBMAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-chlorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide, also known as BCPM, is a synthetic compound that has been widely used in scientific research. It is a selective antagonist of the P2X7 receptor, which is a membrane-bound protein that plays a crucial role in the immune system. In

Mechanism of Action

N-(2-benzoyl-4-chlorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide works by blocking the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. When ATP binds to the receptor, it opens the channel, allowing the influx of various ions, such as calcium and sodium, into the cell. This influx of ions can lead to the activation of various downstream signaling pathways, resulting in inflammation, pain, and cell death. By blocking the P2X7 receptor, N-(2-benzoyl-4-chlorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide can prevent the activation of these pathways, leading to a reduction in inflammation, pain, and cell death.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to have various biochemical and physiological effects. It can reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, by blocking the P2X7 receptor. It can also reduce the activation of various signaling pathways, such as the NLRP3 inflammasome, which is involved in the development of various inflammatory diseases. Moreover, N-(2-benzoyl-4-chlorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide can reduce the proliferation and migration of cancer cells, making it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

N-(2-benzoyl-4-chlorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which means it does not affect other receptors. It is also highly potent, with an IC50 value of 22 nM. However, N-(2-benzoyl-4-chlorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has some limitations as well. It is not water-soluble, which makes it difficult to administer in vivo. Moreover, it has a short half-life, which means it needs to be administered frequently to maintain its effect.

Future Directions

There are several future directions for the use of N-(2-benzoyl-4-chlorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide in scientific research. One potential direction is the development of new drugs for the treatment of chronic pain, rheumatoid arthritis, and cancer. N-(2-benzoyl-4-chlorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide can be used as a lead compound for the development of new drugs that target the P2X7 receptor. Another potential direction is the study of the role of the P2X7 receptor in various physiological processes, such as immune response, bone homeostasis, and neurodegeneration. N-(2-benzoyl-4-chlorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide can be used as a tool to study the role of the P2X7 receptor in these processes.

Synthesis Methods

N-(2-benzoyl-4-chlorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide can be synthesized by a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2,4-dichlorobenzoyl chloride with 4-chlorophenol to form 2,4-dichlorobenzophenone. This intermediate is then reacted with 2-methyl-2-(4-chlorophenoxy)propanoic acid to form N-(2-benzoyl-4-chlorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has been extensively used in scientific research as a selective antagonist of the P2X7 receptor. This receptor is involved in various physiological processes, including inflammation, pain, and cell death. By blocking the P2X7 receptor, N-(2-benzoyl-4-chlorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide can help in the development of new drugs for the treatment of various diseases, such as chronic pain, rheumatoid arthritis, and cancer.

properties

Molecular Formula

C23H19Cl2NO3

Molecular Weight

428.3 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide

InChI

InChI=1S/C23H19Cl2NO3/c1-23(2,29-18-11-8-16(24)9-12-18)22(28)26-20-13-10-17(25)14-19(20)21(27)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,26,28)

InChI Key

CSALLLNRQBMAER-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)(C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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